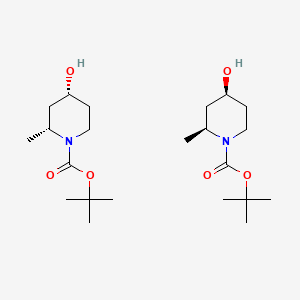![molecular formula C17H26O10 B12316743 (1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)
(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester involves multiple steps. One common method includes the glycosylation of an iridoid precursor with a glucopyranosyl donor under acidic conditions . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is conducted at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as Gardenia jasminoides Ellis, followed by purification using chromatographic techniques . The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by filtration and concentration .
Chemical Reactions Analysis
Types of Reactions
(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form genipin, a compound with significant biological activities.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed to yield the aglycone and glucose.
Esterification: The carboxylic acid group can undergo esterification to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Esterification: Catalysts like sulfuric acid (H2SO4) are often used in esterification reactions.
Major Products
Genipin: Formed through oxidation.
Aglycone and Glucose: Formed through hydrolysis.
Various Esters: Formed through esterification.
Scientific Research Applications
(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Anti-cancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Hepatoprotective: Enhances collagen synthesis and protects liver cells from damage.
Comparison with Similar Compounds
Similar Compounds
Geniposide: Another iridoid glucoside with similar biological activities.
Gardenoside: Shares structural similarities and exhibits comparable pharmacological effects.
Uniqueness
(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester is unique due to its specific glycosylation pattern and the presence of a hydroxymethyl group, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H26O10 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h6-8,10-14,16-22H,2-5H2,1H3 |
InChI Key |
MAHXAEHBKGBEBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


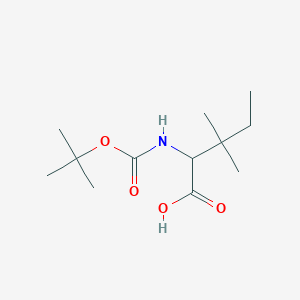


![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
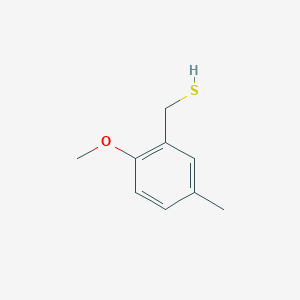
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)

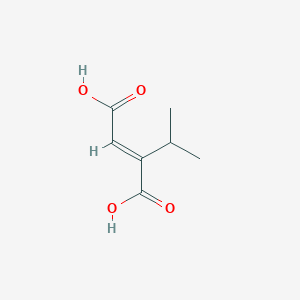
![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)
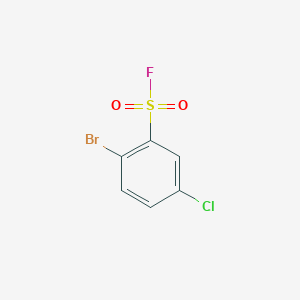
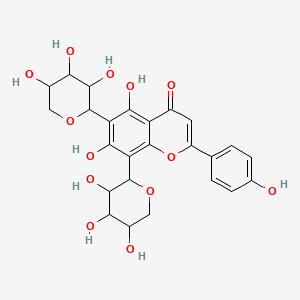
![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)
